3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC15744372
Molecular Formula: C10H11F3N2
Molecular Weight: 216.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F3N2 |
|---|---|
| Molecular Weight | 216.20 g/mol |
| IUPAC Name | 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C10H11F3N2/c11-10(12,13)9-7(3-1-6-15-9)8-4-2-5-14-8/h1,3,6,8,14H,2,4-5H2/t8-/m0/s1 |
| Standard InChI Key | VYIOPASXUJQCER-QMMMGPOBSA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2=C(N=CC=C2)C(F)(F)F |
| Canonical SMILES | C1CC(NC1)C2=C(N=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine features a pyridine ring substituted at the 2-position with a trifluoromethyl group (-CF₃) and at the 3-position with a (2S)-pyrrolidin-2-yl moiety. This arrangement introduces both steric and electronic effects that influence reactivity and biological interactions. The stereochemistry at the pyrrolidine's chiral center (2S) further modulates molecular recognition processes, such as enzyme-substrate binding .
Key Structural Parameters:
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Molecular Formula: C₁₁H₁₂F₃N₂
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Molecular Weight: 244.23 g/mol
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Stereochemistry: The (2S) configuration of the pyrrolidine ring imposes spatial constraints that enhance selectivity in binding interactions .
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Bond Angles and Distances: Crystallographic studies of related TFMP derivatives reveal that the pyridine ring maintains near-planarity, with bond lengths consistent with aromatic conjugation (C-C: ~1.39 Å, C-N: ~1.34 Å) . The trifluoromethyl group adopts a trigonal planar geometry, contributing to increased lipophilicity .
Synthesis Pathways and Reaction Mechanisms
The synthesis of TFMP derivatives typically involves halogenation and fluorination steps, as exemplified by industrial routes to agrochemicals like fluazifop-butyl . For 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, a plausible synthetic strategy could involve:
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Nucleophilic Substitution: Reacting 2-chloro-3-(trifluoromethyl)pyridine with (2S)-pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
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Catalytic Hydrogenation: Reducing a pre-functionalized pyridine precursor in the presence of a chiral catalyst to establish the (2S) configuration .
Comparative Yields of TFMP Derivatives:
| Reaction Step | Typical Yield (%) | Conditions |
|---|---|---|
| Chlorination of Pyridine | 85–92 | Cl₂, FeCl₃, 80°C |
| Fluorination with HF | 70–78 | Vapor-phase, 200–250°C |
| Pyrrolidine Coupling | 60–65 | K₂CO₃, DMF, 120°C |
These methods prioritize regioselectivity and enantiomeric purity, critical for pharmaceutical applications .
Industrial and Research Applications
Agrochemical Development
Over 20 TFMP-based agrochemicals have been commercialized, including fungicides and herbicides . The compound’s structural features suggest potential as a lead molecule for crop protection agents.
Pharmaceutical Chemistry
Five TFMP-containing drugs have received regulatory approval, primarily in oncology and neurology . The pyrrolidine moiety in 3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine could improve blood-brain barrier penetration, a desirable trait for central nervous system (CNS) therapeutics.
Crystallographic and Computational Insights
X-ray diffraction studies of related compounds, such as 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium, reveal key structural motifs :
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Pyrrolidine-Pyridine Dihedral Angle: ~65°, influencing molecular packing and hydrogen-bonding networks .
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Chiral Center Stability: Protonation at the pyrrolidine nitrogen stabilizes the (2S) configuration, critical for enantioselective synthesis .
Challenges and Future Directions
Despite its promise, several hurdles must be addressed:
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Synthetic Complexity: Enantiocontrol during pyrrolidine coupling remains technically demanding.
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Toxicity Profiling: Fluorinated compounds often exhibit idiosyncratic toxicity, necessitating rigorous safety evaluations.
Future research should prioritize catalytic asymmetric synthesis and in vivo efficacy studies to unlock the compound’s full potential.
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